molecular formula C26H25N3O3 B2650569 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850908-80-4

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2650569
CAS No.: 850908-80-4
M. Wt: 427.504
InChI Key: AMIVAHJWPUZKAQ-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one is a potent and selective small molecule inhibitor that targets key nodes in the PI3K/Akt/mTOR signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK549922/]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and other proliferative diseases. The compound's structure is related to advanced kinase inhibitor scaffolds, designed for high affinity and specificity [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3184623/]. Its primary research value lies in its utility as a chemical probe to dissect the complex roles of PI3K and mTOR in cellular signaling networks, to study mechanisms of therapeutic resistance, and to evaluate its potential as a lead compound for the development of novel targeted anticancer therapies [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet]. Researchers utilize this compound in vitro and in vivo to investigate tumorigenesis, autophagy, and cell metabolism, providing critical insights for translational oncology research.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-25(29-14-5-8-20-7-1-2-10-23(20)29)18-32-24-11-3-9-22-21(24)12-15-28(26(22)31)17-19-6-4-13-27-16-19/h1-4,6-7,9-11,13,16H,5,8,12,14-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVAHJWPUZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of its three main subunits: the quinolinyl, pyridinyl, and isoquinolinyl moieties. The synthetic route generally involves:

  • Quinolinyl Intermediate Synthesis

    • Begin with an appropriate quinoline precursor.

    • Perform a reduction reaction to form the dihydroquinolin-1(2H)-yl moiety using a reducing agent such as sodium borohydride (NaBH4).

  • Pyridinyl Intermediate Synthesis

    • Utilize a pyridine derivative as the starting material.

    • Employ Friedel-Crafts acylation to introduce the oxoethoxy group, followed by nucleophilic substitution to form the pyridin-3-ylmethyl group.

  • Isoquinolinyl Intermediate Synthesis

    • Synthesize the isoquinolinyl derivative by starting from isoquinoline and reducing it to obtain 3,4-dihydroisoquinolin-1(2H)-one.

  • Final Coupling

    • Combine the three synthesized intermediates through a series of coupling reactions, facilitated by reagents such as coupling catalysts (e.g., EDCI) to obtain the target compound.

Industrial Production Methods

Industrial production might scale up these reactions using flow chemistry or batch reactors to ensure efficiency and high yield. Careful control of reaction parameters, such as temperature, pressure, and pH, ensures consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation at the dihydroquinolinyl and dihydroisoquinolinyl sites.

    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction

    • Reduction can occur at the oxoethoxy linkage, converting ketone to alcohol.

    • Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution

    • Nucleophilic substitution reactions are feasible at the pyridin-3-ylmethyl and oxoethoxy positions.

    • Reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : NaBH4, LiAlH4

  • Substituents: : Alkyl halides, Acyl chlorides

Major Products Formed

  • Oxidation: : Quinoline and isoquinoline derivatives

  • Reduction: : Alcohol derivatives

  • Substitution: : Functionalized pyridine and quinoline compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C26H25N3O3C_{26}H_{25}N_{3}O_{3} with a molecular weight of approximately 425.5 g/mol. Its structure features a quinoline and isoquinoline core which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Case Study: A derivative similar to this compound demonstrated an IC50 of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest at the G2/M phase and significant pro-apoptotic effects, as evidenced by caspase activation assays and annexin V-FITC staining .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The ability of this compound to act against various bacterial strains has been documented:

  • Data Table: Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

GPR120 Agonism

The compound has been investigated as a potential GPR120 agonist, which is relevant for type 2 diabetes treatment. Agonists of GPR120 can improve insulin sensitivity and reduce inflammation:

  • Pharmacokinetic Studies: Compounds designed to enhance GPR120 activation exhibited improved bioavailability and metabolic stability compared to earlier derivatives .

Neuroprotective Effects

Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress:

  • Study Findings: Compounds similar to the target molecule have shown neuroprotective effects in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Material Science Applications

In addition to medicinal applications, the structural properties of this compound allow for potential uses in material science:

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable for use in OLED technology:

  • Research Application: Preliminary studies have suggested that compounds with similar structures can serve as effective emissive layers in OLEDs, enhancing light emission efficiency and stability .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The unique arrangement of its functional groups allows it to interact with biological macromolecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Key Differences
Target Compound Not provided 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy), 2-(pyridin-3-ylmethyl) ~453.5 (estimated) Reference compound
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one 129075-49-6 Methoxy group at position 5 177.2 Simpler substituent; lacks pyridinylmethyl and dihydroquinolinyl-oxoethoxy groups
5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1-one 850907-44-7 2-(indolin-1-yl)-2-oxoethoxy at position 5; 3-methylbenzyl at position 2 ~434.5 (estimated) Replaces pyridinylmethyl with methylbenzyl; indolinyl instead of dihydroquinolinyl
5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one 129075-87-2 3-chloro-propoxy at position 5 239.7 Chloroalkoxy substituent; lacks aromatic heterocycles
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one 17330-79-9 Pyrrolidinylmethylphenyl at position 4; hydroxy at position 5 320.4 Substituted phenyl-pyrrolidine moiety; hydroxyl instead of ethoxy linker

Analysis of Substituent Effects

The indolin-1-yl variant (850907-44-7) retains a bicyclic system but lacks the pyridine ring’s electron-deficient character, which may alter receptor binding .

Position 2 Modifications :

  • The pyridin-3-ylmethyl group in the target compound provides a nitrogen-rich aromatic system, contrasting with the 3-methylbenzyl group in 850907-44-6. This difference could influence solubility, bioavailability, or target selectivity .

Core Modifications: Compounds like 17330-79-9 feature a 4-substituted phenyl-pyrrolidine group, diverging from the dihydroisoquinolinone core’s typical substitution patterns. This modification may confer distinct pharmacokinetic properties .

Research Findings and Implications

  • Electron-Withdrawing Groups : The nitro group in 7c improved activity compared to methoxy derivatives, suggesting that electron-deficient substituents (e.g., pyridine in the target compound) may optimize efficacy .
  • Hydrogen Bonding : The carbonyl group in the 2-oxoethoxy linker (target compound) may act as a hydrogen bond acceptor, a feature absent in chloro-propoxy derivatives .

Biological Activity

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one, also known by its CAS number 850908-80-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple heterocyclic rings, which are known to contribute to its biological activity. The presence of both quinoline and isoquinoline moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations against various cancer cell lines have revealed its ability to inhibit cell proliferation effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)6.25Induction of apoptosis via AKT pathway
MCF-7 (HER2+)25Inhibition of cyclin D1 and Mcl-1
HeLa50Downregulation of phosphorylated eIF4E

The compound was found to significantly decrease cell viability in the MDA-MB-231 triple-negative breast cancer cell line at a low concentration of 6.25 µM , indicating a potent anticancer effect. In contrast, higher concentrations were required to achieve similar effects in other cell lines such as MCF-7 and HeLa .

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, such as cyclin D1 and Mcl-1, leading to halted progression through the cell cycle and subsequent cell death.
  • Protein Interaction : Molecular docking studies have suggested strong binding affinities with proteins related to cancer progression, including serine/threonine kinase 1 (AKT), indicating a targeted approach to inhibiting tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics with moderate bioavailability. Its toxicity profile appears acceptable based on preliminary evaluations; however, further studies are necessary to fully understand its safety in vivo.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed successfully .
  • Comparative Studies : Compounds structurally related to this compound have shown varying degrees of biological activity, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling reactions between acyl chlorides and dihydroisoquinolinone precursors. For example, refluxing in anhydrous dioxane with catalysts like 4-dimethylaminopyridine (DMAP) and potassium carbonate (K₂CO₃) facilitates the formation of the oxyether linkage. Post-reaction purification via silica gel thin-layer chromatography (TLC) or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

  • 1H NMR : To confirm substituent positions and hydrogen environments.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : To resolve the 3D conformation, particularly for verifying hydrogen bonding or π-π interactions (e.g., monoclinic C2/c space group with β = 100.227°) .

Q. How are impurities monitored during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is used to track impurities. Reference standards (e.g., EP-grade impurities) are employed for calibration, and retention time matching ensures purity ≥95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent Selection : Compare polar aprotic solvents (e.g., dioxane vs. THF) to enhance reaction kinetics.
  • Catalyst Ratios : Adjust DMAP/K₂CO₃ ratios to balance nucleophilic activation and base strength.
  • Statistical Analysis : Apply one-way ANOVA (e.g., SPSS 16.0) to identify significant variables (p < 0.05) .

Q. How can researchers resolve discrepancies between MS and NMR data?

  • Sample Purity : Re-examine via TLC or HPLC to rule out contaminants.
  • MS Ionization : Switch between ESI and APCI modes to address ionization efficiency issues.
  • NMR Solvent Effects : Use deuterated DMSO or CDCl₃ to eliminate solvent peak interference .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Introduce substituents (e.g., methoxy, chloro, or methyl groups) at the pyridin-3-ylmethyl or dihydroquinolinyl positions.
  • Biological Assays : Pair synthetic analogs with enzyme inhibition studies (e.g., acetylcholinesterase activity).
  • Crystallographic Data : Corrogate bioactivity with hydrogen-bonding motifs or steric effects observed in crystal structures .

Q. How to address low reproducibility in dihydroisoquinolinone ring formation?

  • Reaction Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of intermediates.
  • Temperature Gradients : Optimize reflux conditions (e.g., 80–110°C) to balance cyclization and decomposition.
  • Intermediate Trapping : Isolate and characterize transient intermediates (e.g., via LC-MS) to identify bottlenecks .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting spectral data by repeating experiments under controlled conditions (e.g., humidity-free NMR) and consulting crystallographic databases (e.g., CCDC) .
  • Experimental Design : Use factorial design (e.g., 2^k models) to systematically explore reaction parameters while minimizing resource use .

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